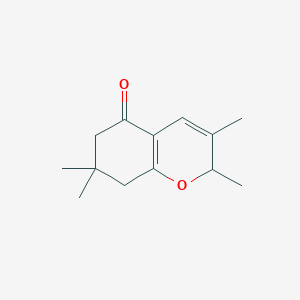
2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one is a synthetic organic compound known for its unique structural properties and applications. This compound belongs to the class of benzopyrans, which are characterized by a fused benzene and pyran ring system. It is often used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where myrcene reacts with 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid to yield the final product .
Analyse Chemischer Reaktionen
2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups are introduced.
Wissenschaftliche Forschungsanwendungen
2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or scavenging of free radicals.
Vergleich Mit ähnlichen Verbindungen
2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one can be compared with other similar compounds, such as:
2,5,5,8a-Tetramethyl-6,7,8,8a-tetrahydro-5H-chromen-8-ol: This compound has a similar structure but differs in its functional groups and reactivity.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Another structurally related compound used in different applications.
Naphthalene, 1,2,3,4-tetrahydro-2,2,5,7-tetramethyl-: This compound shares some structural similarities but has distinct chemical properties.
Eigenschaften
CAS-Nummer |
492450-54-1 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2,3,7,7-tetramethyl-6,8-dihydro-2H-chromen-5-one |
InChI |
InChI=1S/C13H18O2/c1-8-5-10-11(14)6-13(3,4)7-12(10)15-9(8)2/h5,9H,6-7H2,1-4H3 |
InChI-Schlüssel |
GBVBCRHQKCTYHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=CC2=C(O1)CC(CC2=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Tetradecylselanyl)phenyl]thiophene](/img/structure/B14252956.png)
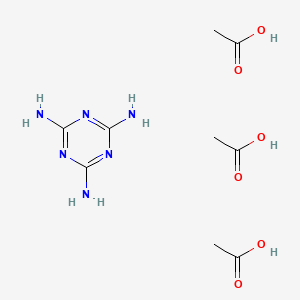
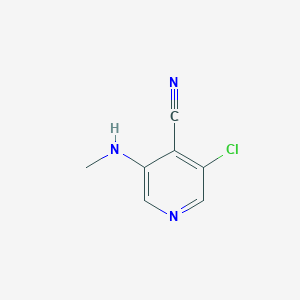

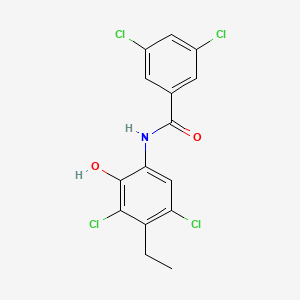
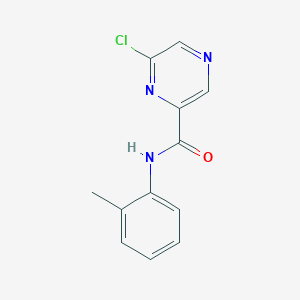
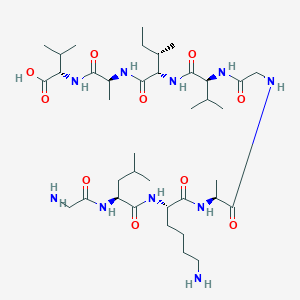
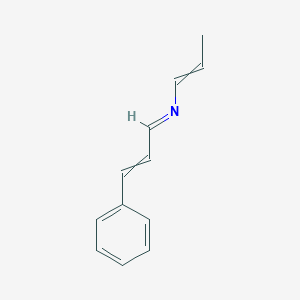
![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)

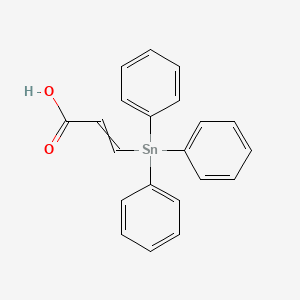
![Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14253027.png)
